Reduced Lipophilicity vs. 2-Amino-4-phenylpyrimidine Enhances Aqueous Compatibility
The addition of the 5-carboxylic acid group to the 2-amino-4-phenylpyrimidine scaffold significantly reduces the compound's lipophilicity, as measured by LogP. This is a quantifiable and meaningful difference for applications where aqueous solubility is a key factor. The target compound's LogP is 2.00520 , compared to a LogP of 2.30700 for the analog 2-Amino-4-phenylpyrimidine (CAS 2305-87-5) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.00520 |
| Comparator Or Baseline | 2-Amino-4-phenylpyrimidine: 2.30700 |
| Quantified Difference | A reduction in LogP by 0.30180 units, indicating a ~13% decrease in lipophilicity. |
| Conditions | Calculated/predicted data using standard cheminformatics algorithms. |
Why This Matters
A lower LogP value indicates increased polarity and potentially better aqueous solubility, which can improve a compound's suitability for in vitro assays and influence its pharmacokinetic profile in vivo.
- [1] BOC Sciences. (n.d.). 2-Amino-4-phenylpyrimidine - CAS 2305-87-5. https://buildingblock.bocsci.com/2-amino-4-phenylpyrimidine-cas-2305-87-5-item-1-9106119.html View Source
